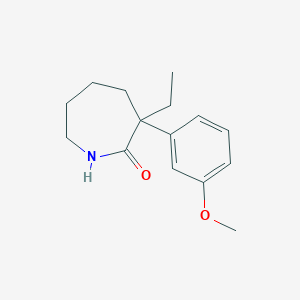
3-Ethyl-3-(3-methoxyphenyl)azepan-2-one
描述
3-Ethyl-3-(3-methoxyphenyl)azepan-2-one is a synthetic compound that belongs to the class of azepanes. It is also known as Etomidate, which is a general anesthetic agent used in the induction of anesthesia. Etomidate is a short-acting anesthetic agent that is widely used in clinical settings due to its rapid onset of action and minimal side effects.
作用机制
The mechanism of action of 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one involves its ability to modulate GABA-A receptors. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). When activated, these receptors allow negatively charged chloride ions to flow into the cell, leading to an inhibitory effect on neuronal activity. This compound binds to a specific site on the GABA-A receptor, which enhances the inhibitory effect of GABA on neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to modulate GABA-A receptors. By enhancing the inhibitory effect of GABA on neuronal activity, this compound can lead to a variety of physiological effects, including sedation, hypnosis, and anesthesia. These effects are dose-dependent and can vary depending on the individual's age, weight, and overall health.
实验室实验的优点和局限性
One advantage of using 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one in lab experiments is its ability to modulate GABA-A receptors. This makes it a useful tool for studying the effects of GABA-A receptor activation on neuronal activity. However, one limitation of using this compound in lab experiments is its potential for off-target effects. Because this compound can bind to other sites in addition to the GABA-A receptor, it is important to carefully control for these potential off-target effects in lab experiments.
未来方向
There are several future directions for research on 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one. One area of research is the development of new anesthetic agents that have fewer side effects than current agents. Another area of research is the development of new drugs that can modulate GABA-A receptors with greater specificity and selectivity. Finally, there is a need for further research on the long-term effects of this compound on neuronal activity and overall health.
科学研究应用
3-Ethyl-3-(3-methoxyphenyl)azepan-2-one has been extensively studied for its anesthetic properties. It is commonly used in clinical settings for the induction of anesthesia due to its rapid onset of action and minimal side effects. In addition to its clinical use, this compound has also been used in scientific research for its ability to modulate GABA-A receptors. GABA-A receptors are a type of receptor in the brain that are responsible for inhibiting neuronal activity. By modulating these receptors, this compound can alter the activity of neurons in the brain, which can lead to a variety of physiological effects.
属性
IUPAC Name |
3-ethyl-3-(3-methoxyphenyl)azepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-15(9-4-5-10-16-14(15)17)12-7-6-8-13(11-12)18-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRHMXLAEBLVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCNC1=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(5-chloro-2-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2802022.png)
![4-cyano-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2802025.png)
![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2802027.png)
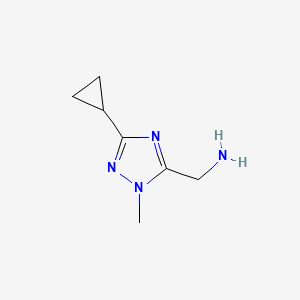

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2802032.png)
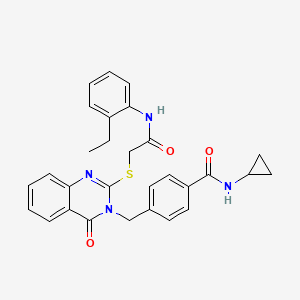
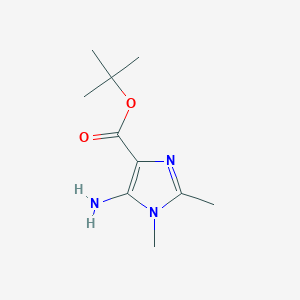
![4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid](/img/structure/B2802035.png)
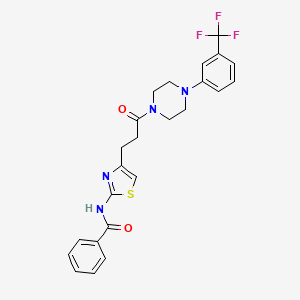
![5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate](/img/structure/B2802038.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxetane-3-carboxylic acid](/img/structure/B2802039.png)
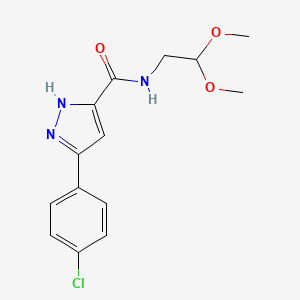
![2-Chloro-N-[2-(2,6-dimethylmorpholin-4-YL)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2802044.png)
